molecular formula C24H18Cl2N12Ru B6297325 Tris (2,2'-bipyrazine) ruthenium dichloride CAS No. 80925-50-4

Tris (2,2'-bipyrazine) ruthenium dichloride

Cat. No.: B6297325
CAS No.: 80925-50-4
M. Wt: 646.5 g/mol
InChI Key: XWSLUKLOHQAJCE-UHFFFAOYSA-L
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Description

Tris (2,2’-bipyrazine) ruthenium dichloride is a coordination complex with the chemical formula [Ru(bpz)₃]Cl₂. This compound is known for its distinctive optical properties and is used in various scientific research applications. It is a red crystalline solid that is slightly soluble in water and more soluble in organic solvents like acetone .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tris (2,2’-bipyrazine) ruthenium dichloride plays a crucial role in biochemical reactions, particularly in the field of electrochemiluminescence (ECL). It interacts with various biomolecules, including enzymes, proteins, and nucleic acids. The compound acts as a luminophore, emitting light upon excitation, which is used to detect and quantify the presence of specific biomolecules. For instance, it can be covalently labeled with antibodies and DNA probes to facilitate the detection of target analytes in complex biological samples .

Cellular Effects

Tris (2,2’-bipyrazine) ruthenium dichloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain enzymes and proteins, leading to changes in cellular function. For example, its interaction with tripropylamine (TPrA) in solution generates an electrochemiluminescent signal, which can be used to monitor cellular responses to different stimuli .

Molecular Mechanism

The molecular mechanism of action of Tris (2,2’-bipyrazine) ruthenium dichloride involves its ability to bind to specific biomolecules and generate an electrochemiluminescent signal. This process typically involves the transfer of electrons between the ruthenium complex and co-reactants, resulting in the emission of light. The compound can also inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris (2,2’-bipyrazine) ruthenium dichloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the electrochemiluminescent signal generated by the compound can be stable for extended periods, allowing for reliable detection and analysis of biomolecules .

Dosage Effects in Animal Models

The effects of Tris (2,2’-bipyrazine) ruthenium dichloride vary with different dosages in animal models. At lower doses, the compound can effectively label and detect target biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

Tris (2,2’-bipyrazine) ruthenium dichloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its electrochemiluminescent properties. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular function and biochemical reactions .

Transport and Distribution

Within cells and tissues, Tris (2,2’-bipyrazine) ruthenium dichloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments .

Subcellular Localization

The subcellular localization of Tris (2,2’-bipyrazine) ruthenium dichloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its ability to generate electrochemiluminescent signals and interact with target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris (2,2’-bipyrazine) ruthenium dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyrazine in an aqueous solution. During this process, ruthenium (III) is reduced to ruthenium (II), and hypophosphorous acid is often used as a reducing agent . The reaction is usually carried out under reflux conditions for about 30 minutes .

Industrial Production Methods

While specific industrial production methods for Tris (2,2’-bipyrazine) ruthenium dichloride are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing large-scale reactors for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tris (2,2’-bipyrazine) ruthenium dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.

    Reduction: It can be reduced back to ruthenium (II) from higher oxidation states.

    Substitution: Ligand substitution reactions can occur, where the bipyrazine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and cerium (IV) ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride and hypophosphorous acid are used.

    Substitution: Ligand exchange reactions often involve the use of other polypyridine ligands under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium (III) complexes, while reduction typically yields ruthenium (II) complexes with different ligands.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris (2,2’-bipyrazine) ruthenium dichloride is unique due to its specific ligand structure, which imparts distinctive optical and electronic properties. These properties make it particularly useful in applications requiring precise control of light and electron transfer processes .

Properties

IUPAC Name

2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSLUKLOHQAJCE-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N12Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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